n-(1-Cyanocyclopentyl)-2-(cyclohexyloxy)pyridine-4-carboxamide
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Overview
Description
n-(1-Cyanocyclopentyl)-2-(cyclohexyloxy)pyridine-4-carboxamide: is a synthetic organic compound that belongs to the class of pyridine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(1-Cyanocyclopentyl)-2-(cyclohexyloxy)pyridine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridine ring: This can be achieved through a condensation reaction involving suitable precursors.
Introduction of the carboxamide group: This step often involves the reaction of an amine with a carboxylic acid derivative.
Cyclohexyloxy substitution: This can be introduced via nucleophilic substitution reactions.
Cyanocyclopentyl group addition: This step might involve a cyanation reaction, where a suitable precursor is converted to the cyanocyclopentyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring or the cyclohexyloxy group.
Reduction: Reduction reactions might target the nitrile group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the pyridine ring and the cyclohexyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce primary amines.
Scientific Research Applications
n-(1-Cyanocyclopentyl)-2-(cyclohexyloxy)pyridine-4-carboxamide:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly as a lead compound for designing new therapeutics.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
n-(1-Cyanocyclopentyl)-2-(cyclohexyloxy)pyridine-4-carboxamide: can be compared with other pyridine carboxamides, such as:
Uniqueness
- The presence of the cyclohexyloxy group might impart unique steric and electronic properties, influencing its reactivity and interactions with biological targets.
- The cyanocyclopentyl group could affect the compound’s lipophilicity and membrane permeability, which are important for its biological activity.
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-cyclohexyloxypyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c19-13-18(9-4-5-10-18)21-17(22)14-8-11-20-16(12-14)23-15-6-2-1-3-7-15/h8,11-12,15H,1-7,9-10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEWQGCJCNKFFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=NC=CC(=C2)C(=O)NC3(CCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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